molecular formula C9H13Cl B14583301 1-Chloro-3-methylocta-1,2,7-triene CAS No. 61422-79-5

1-Chloro-3-methylocta-1,2,7-triene

Cat. No.: B14583301
CAS No.: 61422-79-5
M. Wt: 156.65 g/mol
InChI Key: LHQJYPXXSSCXEU-UHFFFAOYSA-N
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Description

1-Chloro-3-methylocta-1,2,7-triene is a chiral, halogenated unsaturated hydrocarbon of significant interest in organic synthesis and materials science research. This compound features a reactive chloro group and a conjugated triene system, making it a versatile building block for constructing complex molecular architectures. Its structure suggests potential application as an intermediate in catalytic cross-coupling reactions, a widely used method for forming carbon-carbon bonds in fine chemical and pharmaceutical development . Researchers can utilize this allylic chloride to investigate nucleophilic substitution reactions, where the chloro group can be displaced by various nucleophiles, enabling the introduction of diverse functional groups . The extended conjugated system of the triene backbone also presents opportunities for studies in cycloaddition chemistry and polymerization, potentially leading to novel polymers with unique optical or electronic properties. As a multifunctional molecule, this compound is a valuable reagent for probing reaction mechanisms and developing new synthetic methodologies in the laboratory. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61422-79-5

Molecular Formula

C9H13Cl

Molecular Weight

156.65 g/mol

InChI

InChI=1S/C9H13Cl/c1-3-4-5-6-9(2)7-8-10/h3,8H,1,4-6H2,2H3

InChI Key

LHQJYPXXSSCXEU-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CCl)CCCC=C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 3 Methylocta 1,2,7 Triene and Congeneric Structures

Foundational Strategies for Allene (B1206475) Functionality Construction

The synthesis of allenes is a well-established field in organic chemistry, with numerous methods developed to access this versatile functional group. researchgate.net Key approaches include the isomerization of alkynes, sigmatropic rearrangements of propargylic compounds, and addition reactions to 1,3-enynes. rsc.org However, 1,2-elimination processes and olefination reactions represent two of the most fundamental and widely employed strategies for constructing the allene core. researchgate.netscispace.com

The 1,2-elimination of a suitably substituted precursor containing a single alkene is a conceptually direct route to allenes. scispace.comx-mol.com In this process, two vicinal groups on an alkene precursor are eliminated to form the corresponding allene. scispace.com This approach is often challenged by a competing elimination reaction that forms an alkyne. scispace.com The success of the reaction depends heavily on the nature of the leaving groups and the reaction conditions, which dictate the pathway of the elimination.

Polar elimination reactions proceed through ionic intermediates. These pathways are a cornerstone of allene synthesis, involving the removal of a proton and a leaving group from adjacent carbon atoms. scispace.com For instance, palladium-catalyzed β-hydride elimination from alkenyl palladium intermediates is a robust method for generating allenes. nih.gov This strategy has been shown to be effective for accessing various substituted allenoates under mild conditions with low catalyst loadings. researchgate.net Another approach involves the Peterson elimination, where lithium alkoxides of β-silylallylic alcohols undergo elimination to yield allenes. organic-chemistry.org The stereochemical outcome of these reactions (syn- or anti-elimination) is critical, as it can determine the configuration of the resulting axially chiral allene. researchgate.netscispace.com

Table 1: Examples of Polar Elimination Reactions in Allene Synthesis

Precursor TypeReagents/CatalystKey FeatureResulting Allene
(E)-Enol triflatesPd-catalystβ-Hydride eliminationSubstituted allenoates researchgate.net
β-Silylallylic alcoholsDMFPeterson eliminationVarious allenes organic-chemistry.org
Vicinal dihalidesIndium or ZincDehalogenation in aqueous solventAllenylmethyl aryl ethers, monosubstituted allenes organic-chemistry.org

Radical-mediated pathways offer an alternative to polar eliminations for allene synthesis. researchgate.netrsc.org These reactions proceed through radical intermediates and often feature high efficiency and selectivity under mild conditions. researchgate.net A common strategy involves the 1,4-addition of radicals to 1,3-enynes, which simultaneously incorporates two new functional groups into the allene product. rsc.org Another approach is the functionalization of propargylic compounds. For example, a nickel-catalyzed radical process can convert propargylic carbonates into allenes. rsc.org

The reaction of allenes with radical species, such as a chlorine radical, can proceed via two main pathways: H-atom abstraction to form an allenic radical or addition to the central carbon to form a more stable allylic radical. nih.gov The latter is generally favored. nih.gov Radical-mediated trifunctionalizations of allenes, though less common, have been reported, where all three carbon atoms of the allene are functionalized in a single operation. nih.gov

Table 2: Radical-Mediated Allene Synthesis Strategies

SubstrateRadical Source/CatalystMechanism HighlightsProduct Type
1,3-EnynesAlkyl Halides, Terminal Alkynes / Cu-catalystRadical 1,4-difunctionalizationDifunctionalized allenes rsc.org
Propargylic CarbonatesNi-catalystReductive elimination from a radical intermediateSubstituted allenes rsc.org
N-alkoxy-N-acylsulfonamidesVisible light / K₂CO₃Amidyl radical cyclization onto an alleneγ-Lactams with a vinyl group nih.gov
AllenesChlorine RadicalAddition to the central carbon2-Chlorinated allylic radical nih.gov

Due to their orthogonal π-systems, appropriately substituted allenes possess axial chirality, making their stereoselective synthesis a significant goal in organic chemistry. researchgate.netscispace.com Chiral allenes are valuable components in medicinal chemistry, materials science, and as ligands in asymmetric catalysis. acs.orgnih.govresearchgate.net

A powerful strategy for achieving stereocontrol is through the use of chiral catalysts. numberanalytics.com Chiral phosphoric acids (CPAs), for instance, have emerged as highly effective organocatalysts for the synthesis of axially chiral allenes. acs.orgnih.gov These catalysts can facilitate reactions such as the asymmetric 1,6-conjugate addition of nucleophiles to in situ generated alkynyl imine methides, yielding tetrasubstituted allenes with high enantioselectivity. acs.orgnih.gov Similarly, CPA-catalyzed 1,8-conjugate additions to in situ-formed para-quinone methides from propargylic alcohols can produce axially chiral allenes with adjacent quaternary stereocenters in high yield and stereoselectivity. acs.orgnih.gov

Transition metal catalysis also plays a crucial role. Nickel-catalyzed propargylic substitution reactions, using chiral phosphine (B1218219) ligands, have been developed to construct a wide range of di-, tri-, and tetra-substituted phosphoryl allenes with excellent enantioselectivity. nih.gov The ability to control whether the elimination proceeds via a syn- or anti-pathway is also key for transferring point chirality from a precursor to axial chirality in the allene product. scispace.com

Table 3: Catalytic Systems for Stereoselective Allene Synthesis

Catalyst SystemReaction TypeSubstratesKey Outcome
Chiral Phosphoric Acid (CPA)Asymmetric 1,6-conjugate additionα-(3-indolyl)propargylic alcohols, 2-substituted indolesAxially chiral indole-containing tetrasubstituted allenes (high yield and ee) acs.orgnih.gov
Chiral Phosphoric Acid (CPA)Diastereo- and enantioselective 1,8-conjugate additionPropargylic alcohols, thiazolones/azlactonesVicinal axially chiral tetrasubstituted allenes (high yield, ee, and dr) acs.orgnih.gov
Nickel / Chiral P,N-ligandsPropargylic substitutionPropargyl acetates, Phosphorus nucleophilesAxially chiral P-containing allenes (high yield and ee) nih.gov

Olefination reactions provide a direct method for converting carbonyl compounds into alkenes, and specific variations of these reactions can be adapted for allene synthesis. libretexts.orgwikipedia.org Allenation reactions often involve the homologation of terminal alkynes. nih.gov For example, copper-catalyzed reactions of terminal alkynes with aldehydes and an amine base can generate allenes via propargylic amine intermediates. organic-chemistry.org

The Wittig reaction is a renowned method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.orgwikipedia.orgumass.edu This reaction is highly versatile and its major advantage is the unambiguous placement of the resulting double bond. libretexts.org

While the standard Wittig reaction produces alkenes, it can be adapted for allene synthesis. One such approach involves the reaction of a ketene (B1206846) with a phosphorus ylide. Specifically, reacting ketenes with ethyl diazoacetate (EDA) in the presence of triphenylphosphine (B44618) (Ph₃P) and an iron catalyst can produce allenes in high yields. organic-chemistry.org Another strategy uses the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, which can be more effective for reacting with sterically hindered ketones. libretexts.org Magnesium(II)-mediated HWE reactions of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate with disubstituted ketenes have been used to synthesize conjugated allenyl esters. researchgate.net

The preparation of the Wittig reagent itself typically starts from the quaternization of triphenylphosphine with an alkyl halide to form a phosphonium (B103445) salt, which is then deprotonated by a strong base like n-butyllithium to generate the ylide. libretexts.orgyoutube.com The reaction proceeds through a proposed four-membered oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene or allene. libretexts.orgyoutube.com

Olefination and Allenation Methodologies

Copper-Mediated Cross-Coupling for Allene Formation

Copper-catalyzed reactions are a cornerstone in the synthesis of allenes due to their efficiency and selectivity.

A notable copper-catalyzed three-component coupling reaction involves allenes, bis(pinacolato)diboron, and imines. This method provides a pathway to branched α,β-substituted-γ-boryl homoallylic amines with high regio-, chemo-, and diastereoselectivity. nih.gov The reaction mechanism is proposed to initiate with the formation of a ligated copper alkoxide, which then undergoes transmetalation with B₂pin₂. nih.gov Subsequent regioselective insertion of the allene into the Cu-B bond forms an allylcopper intermediate. This intermediate then adds diastereoselectively to the imine, ultimately yielding the homoallylic amine product after base-assisted transmetalation and workup. nih.gov This process is highly efficient, even on a preparative scale, and tolerates a range of allene and imine substrates. nih.gov

Another significant copper-catalyzed method is the decarboxylative coupling of alkynyl carboxylic acids. In this reaction, an aryl alkynyl carboxylic acid, paraformaldehyde, and dicyclohexylamine (B1670486) react in the presence of a copper(I) iodide catalyst to produce terminal allenes in moderate to good yields. acs.org This method demonstrates good functional group tolerance. acs.org

Furthermore, the synthesis of allenamides can be achieved through a copper-catalyzed coupling of propargylic bromides with nitrogen nucleophiles like oxazolidinones and hydantoins. acs.org This formal SN2′ reaction is facilitated by a copper catalyst and a 2,2′-bipyridine derivative, providing a direct route to allenylation under mild conditions. acs.org This approach is particularly advantageous for preparing challenging trisubstituted allenamides. acs.org

A proposed mechanism for a copper-catalyzed three-component coupling is outlined below:

Formation of a ligated copper alkoxide (I).

Transmetalation with B₂pin₂ to form intermediate II.

Regioselective insertion of the allene into the Cu-B bond to give allylcopper intermediate III.

Diastereoselective addition to the imine to afford homoallylic amine IV.

Base-assisted transmetalation regenerates II and yields V, which upon workup gives the final product. nih.gov

Interactive Data Table: Copper-Mediated Allene Synthesis
Reaction TypeReactantsCatalystKey Features
Three-component couplingAllenes, bis(pinacolato)diboron, iminesCopper(I) with ligandHigh regio-, chemo-, and diastereoselectivity nih.gov
Decarboxylative couplingAlkynyl carboxylic acids, paraformaldehyde, dicyclohexylamineCuIGood functional group tolerance acs.org
Allenamide synthesisPropargylic bromides, N-nucleophilesCopper(I) with 2,2'-bipyridineMild conditions, synthesis of trisubstituted allenamides acs.org
Palladium-Catalyzed Synthesis of Allenes

Palladium catalysis offers a powerful and versatile platform for the synthesis of allenes, often with high levels of selectivity.

One innovative approach is the palladium-catalyzed oxidative cross-coupling of two different allenes. nih.govacs.org This method allows for the creation of functionalized nih.govdendralenes by selectively activating a C-H bond on one allene, which is assisted by an allylic directing group. nih.govacs.org This leads to a vinylpalladium intermediate that then reacts with a second, less substituted allene through carbopalladation, followed by β-hydride elimination to form a new C(sp²)–C(sp²) bond. nih.govacs.org However, this process presents selectivity challenges, such as the initial selective coordination of one allene over the other and the prevention of side reactions like homodimerization. nih.govacs.org Computational studies using density functional theory (DFT) have been employed to understand the mechanistic details and selectivity of this reaction, identifying carbopalladation as the rate-determining step. rsc.org

Another strategy involves the palladium-catalyzed carboetherification of β,γ-unsaturated ketoximes with propargylic acetates. acs.org This reaction provides access to isoxazolines incorporating an allene moiety and demonstrates a broad substrate scope and good functional group tolerance. acs.org

Furthermore, a photoexcited palladium-catalyzed deracemization of disubstituted allenes has been developed. nih.gov This method uses a chiral palladium complex under visible light irradiation to convert a racemic mixture of allenes into an enantioenriched product with high yields and enantioselectivities. nih.gov Mechanistic studies suggest a dual mode of asymmetric induction involving stereoselective binding in the ground state and excited-state isomerization. nih.gov

Interactive Data Table: Palladium-Catalyzed Allene Synthesis
Reaction TypeReactantsCatalyst SystemKey Features
Oxidative Cross-CouplingTwo different allenesPd(OAc)₂Forms functionalized nih.govdendralenes, involves a directing group nih.govacs.org
Carboetherificationβ,γ-Unsaturated ketoximes, propargylic acetatesPalladium catalystSynthesizes allene-incorporated isoxazolines, broad substrate scope acs.org
DeracemizationDisubstituted allenesChiral palladium complex with visible lightProduces enantioenriched allenes, high yields and enantioselectivity nih.gov

Propargylic Electrophile Substitution and Isomerization Pathways for Allene Generation

The generation of allenes from propargylic electrophiles is a fundamental transformation in organic synthesis. Allenes can be synthesized through the direct SN2′ addition of a hydride to a propargylic alcohol. nih.gov While traditional methods often required harsh conditions, newer approaches using reagents like Cp₂Zr(H)Cl with zinc or magnesium alkoxides of propargylic alcohols produce allenes in good yield and with high optical purity. nih.gov This method is applicable to a range of substituted allenes, including dialkyl-, aryl-alkyl-, and diaryl-substituted allenes. nih.gov

Isomerization of propargylic compounds also provides a route to allenes. For instance, thermal isomerizations of propargyl 3-acylpropiolates can lead to the formation of 3-acylbutenolides through a strained cyclic allene intermediate (a 2,3-dehydropyran). nih.gov This intermediate then undergoes a previously unobserved isomerization. nih.gov

Radical transformations also offer a pathway to allenes. The addition of a radical to a 1,3-enyne generates a propargylic radical that can resonate to an allenyl radical, leading to the allene product. rsc.org Nickel-catalyzed radical synthesis of allenes from propargylic carbonates has also been developed. rsc.org In this process, a photoredox cycle generates an alkyl radical and a Ni(0) species, which then interact with the propargylic carbonate to form an allenylic Ni(III) intermediate, ultimately yielding the allene through reductive elimination. rsc.org

Methodologies for Halogen Substituent Introduction and Manipulation

The introduction and manipulation of halogen substituents are critical steps in the synthesis of halogenated organic compounds.

Chemoselective and Regioselective Chlorination of Unsaturated Systems

The selective chlorination of unsaturated systems, such as alkenes and alkynes, is a challenging yet crucial transformation. nih.govacs.orgresearchgate.net A novel strategy for the Lewis base-catalyzed bromochlorination of unsaturated systems utilizes thionyl chloride as a latent source of chloride in combination with a catalytic amount of a Lewis base like triphenylphosphine or triphenylphosphine oxide. nih.govacs.orgresearchgate.net This metal-free method exhibits excellent site selectivity in polyunsaturated systems and provides access to vicinal bromochlorides with high regio- and diastereoselectivity. nih.govacs.orgresearchgate.net The regioselectivity of the halogenation can be influenced by the substrate's electronic properties; for example, an adjacent aldehyde substituent can switch the selectivity. nih.govacs.orgresearchgate.net

Direct C-H chlorination is another important method for introducing chlorine atoms. nih.gov The regioselectivity of these reactions is often controlled by directing groups that coordinate with the catalyst. nih.gov This allows for the selective chlorination of aromatic, benzylic, and aliphatic positions. nih.gov

Mechanistic Considerations in Halogenation: Ionic vs. Radical Pathways

The mechanism of halogenation can proceed through either ionic or radical pathways, depending on the reaction conditions.

In the halogenation of alkanes, a free radical chain mechanism is common, particularly in the presence of UV light or heat. byjus.comlibretexts.org This process involves three main steps:

Initiation: Homolytic cleavage of the halogen-halogen bond to form two halogen radicals. byjus.com

Propagation: The halogen radical abstracts a hydrogen atom from the alkane to form an alkyl radical, which then reacts with a halogen molecule to form the haloalkane and a new halogen radical. byjus.com

Termination: Combination of two radicals to form a stable molecule. byjus.com

The stability of the resulting alkyl radical plays a key role in the regioselectivity of the reaction, with more stable radicals being formed preferentially. quizlet.com Chlorination is generally faster and less selective than bromination. quizlet.com

In contrast, electrophilic halogenation of unsaturated systems often proceeds through an ionic mechanism. The reaction of aromatic compounds with halogenating agents in a solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) can involve the formation of persistent radical cations. rsc.org These radical cations can then decay through two pathways: oxidative substitution with a halide ion or halogen atom transfer from the halogenating agent. rsc.org

Strategic Utilization of Organic Halides as Precursors in Advanced Synthesis

Organic halides are versatile precursors in a wide array of advanced synthetic transformations, particularly in cross-coupling reactions.

Aryl and alkyl halides are key coupling partners in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. mdpi.com These reactions typically involve the coupling of a (hetero)aryl halide with an organoboron compound, catalyzed by a transition metal, most commonly palladium. mdpi.com

Organic halides are also used in photoredox/nickel dual catalysis systems. For instance, a system has been developed for the switchable C-C or C-N coupling of aryl halides with formamide. acs.org The selectivity between the formation of benzamides (C-C coupling) and N-arylformamides (C-N coupling) is controlled by the choice of photocatalyst and base. acs.org

Furthermore, alkyl halides can serve as alkyl radical precursors in metal-free hydrosulfonylation reactions. acs.org In this process, readily available alkyl halides react with sodium dithionite, which acts as both a sulfur dioxide surrogate and a single-electron donor, to generate alkyl sulfinate anions in situ. acs.org These intermediates then react with alkenes or alkynes to form alkyl sulfones. acs.org This method is notable for its high step economy and tolerance of a broad range of functional groups. acs.org The development of such innovative transformations highlights the central role of organic halides in modern green and sustainable organic synthesis. frontiersin.orgillinois.edu

Alkyl Halides as Versatile Building Blocks

Alkyl halides are fundamental building blocks in organic synthesis, serving as readily available sources of alkyl groups in cross-coupling reactions. numberanalytics.com Their utility is marked by high reactivity and the capacity to form complex molecules with significant stereoselectivity. numberanalytics.com However, their use can be complicated by side reactions like elimination and rearrangement. numberanalytics.com In recent years, significant progress has been made in developing palladium-catalyzed cross-coupling reactions that effectively utilize alkyl halides, expanding the toolkit for forming C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds. rsc.org These advancements are complementary to the more traditional C(sp²)–C(sp²) and C(sp²)–C(sp) coupling methods. rsc.org While primary alkyl halides are now widely used, the application of secondary alkyl halides in cross-coupling is an area of growing research. researchgate.net

Allylic Halides in Cross-Coupling Transformations

Allylic halides are valuable precursors in organic synthesis, particularly for their ability to participate in both SN1 and SN2 reactions. youtube.com Their reactivity is enhanced in SN1 reactions due to the formation of resonance-stabilized allylic carbocations. youtube.com In SN2 reactions, the transition state is stabilized by the adjacent π system. The versatility of allylic halides makes them effective partners in cross-coupling reactions for the construction of unsaturated systems.

Modular Approaches to Polyene System Construction

A modular or iterative cross-coupling approach is highly effective for synthesizing polyenes. nih.govacs.org This strategy involves the sequential linking of bifunctional building blocks, often using stereospecific reactions like the Suzuki-Miyaura cross-coupling. nih.govacs.orgnih.gov This method allows for the controlled assembly of polyene chains with precise stereochemistry, as the stereochemistry of the building blocks is faithfully transferred to the final product. nih.gov The use of stable intermediates, such as B-protected haloalkenylboronic acids, is crucial for the success of this iterative approach, enabling the synthesis of even very long polyene chains. nih.govacs.orgnih.gov

Advanced Carbon-Carbon Coupling Reactions for Unsaturated Chains

Transition metal-catalyzed cross-coupling reactions are indispensable for forming the carbon-carbon bonds that constitute the backbone of polyenes. youtube.com Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are powerful tools for creating C(sp²)-C(sp²) bonds with high stereospecificity. youtube.com The Suzuki-Miyaura reaction, in particular, is widely used due to its mild conditions and the stability of the organoboron reagents. nih.govacs.org The choice of metal in the organometallic reagent (e.g., zinc in Negishi, tin in Stille, or boron in Suzuki) influences the reactivity and substrate scope of the coupling reaction. youtube.com

The following table summarizes key features of several advanced carbon-carbon coupling reactions used in the synthesis of unsaturated chains.

Coupling ReactionOrganometallic ReagentElectrophileCatalystKey Bond Formation
Suzuki-Miyaura Organoboron compoundOrganic halide/triflatePalladiumC(sp²)-C(sp²)
Negishi Organozinc compoundOrganic halide/triflatePalladium or NickelC(sp²)-C(sp²)
Stille Organostannane compoundOrganic halide/triflatePalladiumC(sp²)-C(sp²)
Heck AlkeneOrganic halide/triflatePalladiumC(sp²)-C(sp²)
Sonogashira Terminal alkyneOrganic halide/triflatePalladium/CopperC(sp²)-C(sp)

Tandem and Cascade Reaction Sequences in Polyene Assembly

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one. wikipedia.org This approach allows for the construction of complex molecules from simple starting materials in a single operation without isolating intermediates, which increases efficiency and reduces waste. wikipedia.org Such sequences are particularly valuable in polyene synthesis for rapidly building molecular complexity. acs.org For example, a cascade of pericyclic reactions, including electrocyclizations and intramolecular Diels-Alder reactions, can be used to assemble complex polycyclic systems from linear polyene precursors. acs.org On-surface synthesis has also demonstrated the cascade dehydrogenation of n-alkanes to form all-trans conjugated polyenes. nih.gov

Stereocontrolled Synthesis of Complex Unsaturated Hydrocarbons

Controlling the stereochemistry of double bonds is a critical challenge in the synthesis of polyenes. nih.gov While traditional methods like the Wittig and Horner-Wadsworth-Emmons reactions are used, they can sometimes lack stereocontrol. nih.gov Transition metal-catalyzed cross-coupling reactions offer the advantage of being stereospecific, meaning the stereochemistry of the reactants is preserved in the product. nih.gov Recent advancements include the use of light-driven energy transfer catalysis to isomerize alkene building blocks into the desired geometric form, enabling short, stereocontrolled syntheses of complex polyenes like retinoic acid. idw-online.de This bio-inspired strategy combines the utility of organoboron compounds with the principles of biosynthesis. idw-online.de

The following table outlines some common methods for the stereocontrolled synthesis of alkenes.

MethodStarting MaterialsReagentsPredominant Stereoisomer
Lindlar Reduction AlkyneH₂, Lindlar's CatalystZ-alkene
Birch Reduction AlkyneNa, NH₃ (l)E-alkene
Horner-Wadsworth-Emmons Aldehyde/Ketone, Phosphonate esterBaseE-alkene
Still-Gennari Olefination Aldehyde/Ketone, Phosphonate esterKHMDS, 18-crown-6Z-alkene

Specific Synthetic Route Considerations for 1-Chloro-3-methylocta-1,2,7-triene

While a specific synthetic route for this compound is not detailed in the provided search results, general principles of polyene synthesis can be applied to devise a hypothetical pathway. The structure contains a chloroallene moiety and a terminal double bond, suggesting a modular approach would be suitable.

A plausible retrosynthetic analysis would disconnect the molecule at a key carbon-carbon bond, for instance, between C4 and C5. This would lead to two smaller, more manageable fragments that could be synthesized independently and then coupled.

One fragment would be a 1-chloro-3-methyl-1,2-butadiene precursor. The other fragment could be a 4-halo-1-butene derivative, which could be converted to an organometallic reagent for a cross-coupling reaction.

The key step would be a transition metal-catalyzed cross-coupling reaction, such as a Suzuki, Negishi, or Stille coupling, to join the two fragments. The choice of catalyst and reaction conditions would be critical to ensure high yield and selectivity, and to prevent unwanted side reactions such as isomerization of the double bonds. Stereocontrol during the synthesis of the fragments would be essential to obtain the desired final stereoisomer of this compound.

Assembly of the Octatriene Carbon Skeleton

The construction of the C8 carbon backbone of an octatriene is a critical first step in the synthesis of this compound. A variety of methods for carbon-carbon bond formation can be envisioned for this purpose, often relying on transition-metal-catalyzed coupling reactions. These reactions are favored for their efficiency and ability to create complex carbon frameworks from simpler starting materials.

One potential strategy involves the coupling of smaller, functionalized building blocks. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed. These methods are well-established for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms, which is ideal for constructing polyene systems. nih.gov A hypothetical reaction scheme might involve the coupling of a C5 vinyl halide with a C3 vinyl boronic acid or organostannane derivative. The specific choice of catalyst, ligands, and reaction conditions would be crucial to control the geometry of the newly formed double bond.

Another powerful technique for assembling carbon skeletons is olefin metathesis. This method, which involves the redistribution of alkene bonds, is particularly useful for the synthesis of polyenes. A ring-closing metathesis (RCM) followed by a ring-opening metathesis (ROM) sequence, or a cross-metathesis approach with suitable diene and alkene partners, could potentially construct the desired octatriene framework. The choice of a suitable ruthenium or molybdenum catalyst would be critical for the success of such a strategy.

Furthermore, methods involving the assembly of carbon skeletons through sequential alkylation steps can also be considered. For example, starting with a smaller alkyne, a series of deprotonation and alkylation steps can extend the carbon chain. youtube.com Subsequent partial reduction of the alkyne functionalities can then yield the desired alkenes. The stereochemical outcome of the reduction (i.e., cis or trans double bonds) can be controlled by the choice of reagents, such as Lindlar's catalyst for cis-alkenes or sodium in liquid ammonia (B1221849) for trans-alkenes.

The following table outlines a comparative overview of potential strategies for the assembly of an octatriene skeleton.

Synthetic Strategy Key Reaction Type Potential Starting Materials Key Considerations
Palladium-Catalyzed Cross-CouplingSuzuki, Stille, or similarVinyl halides, vinyl boronic acids/esters, organostannanesCatalyst and ligand choice for stereoselectivity of the new double bond.
Olefin MetathesisCross-MetathesisDienes and alkenesCatalyst selection (e.g., Grubbs, Schrock) to control E/Z selectivity.
Sequential AlkylationAlkyne AlkylationTerminal alkynes, alkyl halidesRequires multiple steps for chain elongation and subsequent partial reduction.

These methods provide a versatile platform for the construction of the fundamental octatriene carbon skeleton, which can then be further functionalized.

Precision in Introducing Methyl and Chloro Substituents at Designated Positions

With the octatriene backbone established, the next critical phase is the regioselective introduction of the methyl and chloro substituents at the C3 and C1 positions, respectively. The timing of these introductions—either before or after the assembly of the full carbon skeleton—is a key strategic decision.

Introduction of the Methyl Group:

The methyl group at the C3 position can be introduced in several ways. If a building block approach is used for the skeleton assembly, a precursor already containing the methyl group at the appropriate position can be utilized. For example, a 3-methyl-substituted vinyl halide or boronic acid could be used in a cross-coupling reaction.

Alternatively, if the octatriene skeleton is synthesized first, the methyl group could be introduced via an allylic substitution reaction. This would require the presence of a suitable leaving group at the C3 position of the octatriene. The reaction with an organocuprate reagent, such as lithium dimethylcuprate (Gilman reagent), is a well-established method for the introduction of methyl groups at allylic positions. youtube.com

Introduction of the Chloro Substituent:

The introduction of a chlorine atom at the C1 position of a triene system requires a method that is both regioselective and compatible with the existing double bonds. Direct chlorination of the triene with reagents like chlorine gas or N-chlorosuccinimide (NCS) could lead to a mixture of products due to the reactivity of the double bonds.

A more controlled approach would involve the use of a precursor that already contains a functional group at the C1 position that can be converted to a chloride. For example, a terminal alkyne on the C8 chain could be hydrochlorinated. However, this might also lead to addition across the other double bonds.

A more plausible strategy involves the conversion of a terminal alcohol at the C1 position into a chloride. This can be achieved using a variety of reagents, such as thionyl chloride (SOCl₂) or Appel reaction conditions (triphenylphosphine and carbon tetrachloride). This approach allows for the late-stage introduction of the chloro group, minimizing potential side reactions with the triene system. The synthesis of the precursor alcohol could be achieved through the hydroboration-oxidation of a terminal alkyne, which would place the hydroxyl group at the terminal carbon.

The table below summarizes potential methods for the introduction of the specified substituents.

Substituent Position Methodology Key Reagents Considerations
MethylC3Use of a methylated building block in cross-coupling3-Methylvinylboronic acidStereochemistry of the building block is crucial.
Allylic alkylationLithium dimethylcuprateRequires a suitable leaving group at the C3 position.
ChloroC1Conversion of a terminal alcoholThionyl chloride (SOCl₂), Appel reaction (PPh₃, CCl₄)Mild conditions are necessary to avoid reactions with the triene system.
Halogenation of a precursorN-chlorosuccinimide (NCS)Potential for lack of regioselectivity and side reactions.

The successful synthesis of this compound would likely involve a multi-step sequence that carefully orchestrates the formation of the carbon skeleton and the introduction of the substituents to achieve the desired final structure.

Theoretical and Computational Chemistry of 1 Chloro 3 Methylocta 1,2,7 Triene and Analogues

Electronic Structure Analysis and Reactivity Prediction

The arrangement of electrons within a molecule is fundamental to its reactivity. Computational methods allow for the detailed analysis of the electronic structure, providing predictive insights into how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital containing the most weakly held electrons, is characteristic of a molecule's nucleophilic or electron-donating capability. ucalgary.caossila.com Conversely, the LUMO is the lowest energy orbital available to accept electrons, defining the molecule's electrophilic or electron-accepting character. ucalgary.caossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. ossila.com

In molecules with conjugated π-systems, such as the polyene segment of 1-chloro-3-methylocta-1,2,7-triene, the HOMO-LUMO gap tends to decrease as the length of conjugation increases. cleanenergywiki.org This is because conjugation leads to a series of closely spaced π molecular orbitals; the HOMO energy level rises, and the LUMO energy level falls. cleanenergywiki.org The presence of substituents further modulates these orbital energies. Electron-donating groups, like the methyl group at the C3 position, can raise the HOMO energy, making the molecule more nucleophilic. Conversely, electron-withdrawing groups, such as the chlorine atom on the allene (B1206475), can lower the LUMO energy, enhancing its electrophilicity. rsc.org

The allene moiety itself has a unique electronic structure, with two perpendicular π-systems. This results in helical molecular orbitals and a near-degenerate set of HOMO and LUMO orbitals, which significantly influences its reactivity. acs.org Computational studies on analogous chloro-alkenes have shown that halogen substitution lowers the HOMO energy, which can be correlated with reaction rate constants. researchgate.net

Table 1: Predicted Trends in Frontier Orbital Energies for this compound Analogues

Compound AnalogueKey Structural FeatureExpected HOMO EnergyExpected LUMO EnergyExpected HOMO-LUMO Gap
1,2,7-OctatrieneUnsubstituted backboneBaselineBaselineBaseline
3-Methylocta-1,2,7-trieneElectron-donating groupHigherSlightly HigherNarrower
1-Chloro-octa-1,2,7-trieneElectron-withdrawing groupLowerLowerSimilar to Baseline
This compoundBoth donating & withdrawing groupsIntermediate/HigherLowerNarrowest

Chemical reactions involve the reorganization of electrons, and the transition state often features significant charge transfer (CT) between the reactants. Computational chemistry allows for the quantification of this charge transfer, providing deep insights into reaction mechanisms. nih.gov The degree of charge transfer in the transition state can be analyzed using methods like Natural Population Analysis (NPA).

For a molecule like this compound, reactions with nucleophiles or electrophiles would involve substantial charge redistribution. In an electrophilic attack on the triene system, for example, the FMO framework predicts an interaction between the HOMO of the triene and the LUMO of the electrophile. wikipedia.org Computational models can calculate the flow of electron density in the transition state, confirming the direction and magnitude of charge transfer. Distortion/interaction energy analysis, a computational tool, can further dissect the activation barrier into the energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted fragments. researchgate.net This analysis often reveals that FMO interaction energies, which are dominated by charge transfer, are key determinants of reactivity. researchgate.net

Time-dependent density functional theory (TD-DFT) is a method used to study excited states, where charge transfer plays a crucial role. acs.org The accuracy of TD-DFT calculations for charge-transfer compounds can be highly dependent on the choice of the functional. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods are essential for mapping the potential energy surfaces of chemical reactions. These models help identify transition states, intermediates, and reaction products, thereby elucidating detailed reaction mechanisms and predicting selectivity.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to investigate reaction mechanisms, including complex catalytic cycles and pericyclic reactions involving allenes and polyenes. acs.orgacs.orgmdpi.com

DFT calculations can effectively predict the regioselectivity of reactions. For instance, in palladium-catalyzed cross-coupling reactions involving allenes, DFT has been used to evaluate competing pathways and identify the rate-determining step. rsc.org Such studies can rationalize why a particular C-H bond is activated or why insertion occurs at a specific position by comparing the activation energies of different possible transition states. rsc.org For this compound, DFT could be employed to predict the outcome of various transformations, such as cycloaddition reactions. The calculations would reveal whether a [2+2], [4+2], or other cycloaddition pathway is kinetically preferred and at which double bond (the allene or the diene portion) the reaction would most likely occur. researchgate.netacs.org Mechanistic studies on gold-catalyzed transformations of allenes have also benefited from DFT, helping to interpret experimental findings related to chirality transfer and diastereoselectivity. rsc.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. u-szeged.hu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. u-szeged.hu

Table 2: Calculated Relative Energies (kJ/mol) for the Cl + Allene Reaction Pathway *

Species/Transition StateDescriptionRelative Energy (kJ/mol)
Cl + C3H4Reactants0.0
TS (H-abstraction)Transition state for hydrogen abstraction+15
2-Chloroallyl RadicalProduct of Cl addition to terminal carbonBelow reactants
3-Chloro-1-propen-2-yl RadicalProduct of Cl addition to central carbonBelow reactants
TS (Isomerization)Transition state for radical isomerizationBelow reactants

*Data adapted from ab initio studies on the chlorine-allene reaction system. nist.govnist.gov

Conformational Landscape Analysis of Allene and Polyene Architectures

The three-dimensional shape, or conformation, of a molecule is critical to its properties and reactivity. For flexible molecules like this compound, multiple conformations are possible due to rotation around single bonds. The collection of all possible conformations and the energy barriers separating them constitutes the molecule's conformational landscape.

The polyene part of the molecule can adopt various s-cis and s-trans conformations around the C-C single bonds, with the planar all-trans conformer often being the most stable. The allene unit imposes a rigid, linear C=C=C arrangement, but the substituents on the terminal carbons lie in perpendicular planes. For α,ω-disubstituted cumulenes, this can lead to a reduction in symmetry (e.g., from D2d to C2) and the obligatory consideration of helical molecular orbitals. acs.org

Computational methods can systematically explore this landscape to identify low-energy conformers (local minima on the potential energy surface) and the transition states that connect them. This analysis is crucial for understanding the molecule's average structure in different environments and for interpreting spectroscopic data. For example, knowing the most stable conformer is essential for accurately predicting its reactivity, as the spatial arrangement of the reactive sites (the allene and the diene) will dictate their accessibility and potential for intramolecular interactions.

Exploration of Excited State Dynamics and Photochemical Pathways

The study of excited state dynamics and photochemical pathways of molecules like this compound is a complex field that relies heavily on computational chemistry. Due to the presence of multiple double bonds, including a cumulated diene (allene) system, this molecule is expected to have a rich photochemistry. Computational methods allow for the exploration of potential energy surfaces of electronic excited states, which is crucial for understanding the fate of the molecule after absorbing light. These studies can predict the geometries of excited states, the location of conical intersections (points of rapid radiationless decay), and the barriers to various photochemical reactions.

The chlorine substituent in this compound is expected to influence its excited state dynamics through the heavy-atom effect, which can promote intersystem crossing to triplet states, and by altering the electronic distribution and energies of the molecular orbitals.

Pathways of Internal Conversion

Internal conversion is a key non-radiative process in photochemistry, allowing an electronically excited molecule to relax to a lower electronic state of the same spin multiplicity. wikipedia.org This process is often highly efficient in polyatomic molecules and competes with other de-excitation pathways such as fluorescence and intersystem crossing. The energy of the electronic transition is converted into vibrational energy, which is then dissipated as heat to the surroundings.

For a molecule like this compound, with its flexible carbon chain and multiple vibrational modes, internal conversion is expected to be a significant pathway for de-excitation. The specific pathways of internal conversion would be dictated by the topology of the potential energy surfaces of the involved electronic states. Conical intersections, which are regions where two electronic states are degenerate, provide highly efficient funnels for internal conversion.

Computational studies are essential to identify the geometries of these conical intersections and the reaction paths leading to them. While specific pathways for this compound have not been documented, theoretical studies on similar unsaturated systems demonstrate that motions such as twisting around double bonds and out-of-plane bending are often involved in reaching these points of rapid decay. The presence of the allene moiety, with its orthogonal pi systems, introduces additional complexity and potential decay channels.

Computational Analysis of Torsional Barriers and Skeletal Bending in Unsaturated Systems

The geometry of a molecule in its excited state can be significantly different from its ground state geometry. Computational chemistry provides powerful tools to analyze these changes, including the calculation of torsional barriers and the characterization of skeletal bending modes. These parameters are critical for understanding the dynamics of photochemical reactions and non-radiative decay processes.

Torsional barriers, or the energy required to rotate around a bond, are significantly altered in the excited state, especially for double bonds. In many unsaturated systems, photoexcitation leads to a weakening of the pi bond, resulting in lower torsional barriers and facilitating photoisomerization. For this compound, computational analysis would involve calculating the energy profile for rotation around the C1=C2, C2=C3, and C7=C8 bonds in various electronic states. Density Functional Theory (DFT) and other ab initio methods are commonly used for these calculations. youtube.com

Skeletal bending modes also play a crucial role in the excited state dynamics. In a study of the chiral allene 1,3-dimethylallene, computational methods were used to create a potential energy surface based on the C=C=C bending angle and the dihedral angle between the two ends of the allene. acs.org This analysis revealed that while the ground state is chiral, the first excited state has an achiral, planar-bent geometry. acs.org This change in geometry upon excitation is a key factor in its photochemical behavior. A similar approach for this compound would be necessary to understand how its carbon skeleton deforms in the excited state, which can influence the accessibility of different reaction channels and conical intersections.

Below is an illustrative table of the type of data that would be generated from a computational analysis of torsional barriers for a molecule like this compound. Please note that these values are hypothetical and for illustrative purposes only, as no specific computational data for this molecule is available in the provided search results.

BondElectronic StateComputational MethodCalculated Torsional Barrier (kcal/mol)
C1=C2Ground State (S₀)B3LYP/6-31G45.2
C1=C2First Excited Singlet State (S₁)CASSCF(8,8)/6-31G15.8
C2=C3Ground State (S₀)B3LYP/6-31G42.5
C2=C3First Excited Singlet State (S₁)CASSCF(8,8)/6-31G12.1
C7=C8Ground State (S₀)B3LYP/6-31G62.3
C7=C8First Excited Singlet State (S₁)CASSCF(8,8)/6-31G25.4

Advanced Spectroscopic Characterization Techniques for Complex Polyenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the precise structural determination of organic compounds. For a molecule with the structural nuances of 1-Chloro-3-methylocta-1,2,7-triene, a synergistic application of one-dimensional and multidimensional NMR experiments is indispensable for the unambiguous assignment of all proton and carbon resonances.

Unidimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum yields critical information regarding the diversity of proton environments, their electronic shielding, and their spatial relationships with neighboring protons. For this compound, the predicted chemical shifts are primarily dictated by the electronegativity of the chlorine atom and the anisotropic fields generated by the multiple double bonds.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H1 (Cl-C=CH-)~6.0-6.5d1H~7-9 Hz (to H2)
H2 (-CH=C=C-)~5.5-6.0d1H~7-9 Hz (to H1)
H4 (-C(CH₃)-CH₂-)~2.2-2.5m2H-
H5 (-CH₂-CH₂-)~1.4-1.7m2H-
H6 (-CH₂-CH=)~2.0-2.3m2H-
H7 (=CH-CH=CH₂)~5.7-5.9ddt1H~17 Hz (trans to H8), ~10 Hz (cis to H8), ~7 Hz (to H6)
H8 (CH=CH₂)~4.9-5.1m2H-
-CH₃~1.7-1.9s3H-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum discloses the number of distinct carbon environments within the molecule. The chemical shifts are significantly influenced by the presence of the double bonds and the electron-withdrawing chlorine atom.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (Cl-C=)~125-130
C2 (=C=C)~200-210 (central carbon of allene)
C3 (=C(CH₃)-)~115-125
C4 (-CH₂-)~30-35
C5 (-CH₂-)~25-30
C6 (-CH₂-)~30-35
C7 (-CH=)~135-140
C8 (=CH₂)~115-120
-CH₃~15-20

Multidimensional NMR Techniques (COSY, HSQC, HMBC)

To substantiate the assignments from 1D NMR spectra and to assemble the complete molecular puzzle, 2D NMR experiments are paramount.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton coupling networks, typically over two or three bonds. For this compound, COSY would reveal correlations between H1 and H2, among the protons of the aliphatic chain (H4, H5, H6), and between H6 and H7. youtube.comnist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbon atoms, providing definitive C-H connectivity. youtube.com For instance, the proton signal predicted around 6.0-6.5 ppm (H1) would show a cross-peak with the carbon signal at approximately 125-130 ppm (C1). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (over two or three bonds), which is vital for connecting molecular fragments. nist.gov For example, the methyl protons would exhibit correlations to C2, C3, and C4, thereby confirming the methyl group's position. HMBC would also be instrumental in linking the allene (B1206475) and terminal vinyl moieties to the central aliphatic chain. nist.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a high-sensitivity analytical technique that furnishes information on the molecular weight and elemental composition of a compound, while also offering structural clues through the analysis of its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, enabling the determination of a molecule's elemental formula. chemicalbook.com For this compound (C₉H₁₃Cl), HRMS can differentiate its exact mass from other compounds having the same nominal mass. The presence of a chlorine atom is readily identified by its characteristic isotopic signature: the [M+2]⁺ peak will have an intensity approximately one-third of the molecular ion peak [M]⁺, reflecting the natural abundance of the ³⁷Cl isotope.

Predicted HRMS Data for this compound

IonElemental FormulaPredicted Exact Mass
[M]⁺ (with ³⁵Cl)C₉H₁₃³⁵Cl156.0706
[M+2]⁺ (with ³⁷Cl)C₉H₁₃³⁷Cl158.0677

Gas-Phase Ion Chemistry and Dissociation Mechanisms of Unsaturated Hydrocarbons

Investigating the fragmentation patterns of unsaturated hydrocarbons in the gas phase provides deep insights into their structure. 182.160.97 Upon ionization in a mass spectrometer, this compound is expected to fragment via several pathways, governed by the stability of the resultant carbocations.

Loss of a Chlorine Radical: A characteristic fragmentation for chlorinated compounds is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical and the formation of a carbocation at m/z 121.1017 (for C₉H₁₃⁺).

Allylic Cleavage: The bonds in the allylic position relative to the double bonds are susceptible to cleavage, as this leads to the formation of resonance-stabilized allylic cations. For instance, cleavage of the C4-C5 bond could generate a stable [C₆H₉]⁺ fragment.

Complex Rearrangements: The polyene system, especially with its mix of cumulated, conjugated, and isolated double bonds, can undergo complex rearrangements prior to fragmentation, making a definitive prediction of all pathways challenging without experimental data.

Vibrational Spectroscopy for Functional Group and Conjugation Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, examines the vibrational modes of a molecule. It is exceptionally effective for the identification of functional groups and for assessing the extent of conjugation in polyene frameworks.

The infrared spectrum of this compound is predicted to display characteristic absorption bands corresponding to its various bond types.

Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H stretch (sp² carbons)3010-3100Medium
C-H stretch (sp³ carbons)2850-3000Strong
C=C=C stretch (allene)~1950Medium to Weak
C=C stretch (conjugated)1600-1650Medium
C=C stretch (isolated)~1640Medium
C-H bend (out-of-plane, vinyl)910-990Strong
C-Cl stretch600-800Strong

The precise frequencies and intensities of the C=C stretching vibrations can offer clues about the electronic interactions between the double bonds. Generally, an increase in conjugation leads to a decrease in the C=C stretching frequency.

Lack of Scientific Data for this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of available scientific information and research data for the chemical compound This compound . This scarcity of data prevents the generation of a detailed and scientifically accurate article as requested.

The investigation for specific spectroscopic characterizations, including Infrared (IR) Spectroscopy, Raman Spectroscopy, Electron Nuclear Double Resonance (ENDOR) Spectroscopy, and Time-Resolved Photoelectron Spectroscopy (TRPES) for this particular compound did not yield any specific results. While general principles and applications of these techniques to complex polyenes are well-documented, their direct application to "this compound" is not present in the accessible scientific literature.

Similarly, searches for detailed research findings or data that could be compiled into the requested tables were unsuccessful. The few references to similar but structurally different compounds, such as 1-Chloro-3,7-dimethylocta-1,3,6-triene nih.gov and (E)-1-Chloro-3,7-dimethylocta-2,6-diene bldpharm.com, cannot be used to provide information on the specified molecule due to the strict requirement to focus solely on "this compound".

Given the constraints to only include information about this specific compound and the absence of such information in the scientific domain, it is not possible to fulfill the request for a detailed article. Any attempt to do so would result in speculation or the use of data from unrelated molecules, which would violate the core instructions of accuracy and specificity.

Therefore, no article on the advanced spectroscopic characterization of This compound can be produced at this time. Further research and publication on this specific molecule would be required for such an analysis to be possible.

Applications in Complex Organic Synthesis and Methodology Development

1-Chloro-3-methylocta-1,2,7-triene as a Strategic Building Block in Organic Synthesis

Organic building blocks are fundamental molecules that chemists utilize for the assembly of more complex molecular architectures. This compound, with its multiple reactive sites, could serve as a valuable C8 building block. The chloroallene can undergo a variety of transformations, including nucleophilic substitution, cycloadditions, and metal-catalyzed cross-coupling reactions. The terminal alkene provides a handle for further functionalization through reactions such as hydroboration-oxidation, epoxidation, or metathesis.

The presence of a methyl group at the 3-position introduces a stereocenter, which, if controlled, could be strategically employed in the synthesis of chiral molecules. The combination of these functionalities within a single molecule allows for sequential and regioselective reactions, making it a potentially powerful tool for the convergent synthesis of complex natural products and other target molecules.

Enantio- and Diastereoselective Construction of Functionally Rich Molecules

The construction of molecules with defined three-dimensional structures is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. The inherent chirality of this compound at the C3 position, and the axial chirality of the allene (B1206475), present opportunities for enantio- and diastereoselective synthesis.

For instance, the reaction of a chiral nucleophile with the chloroallene could proceed with a high degree of stereocontrol, leading to the formation of enantioenriched products. Furthermore, intramolecular reactions, such as a cyclization involving the allene and the terminal alkene, could be influenced by the existing stereocenter, thereby controlling the stereochemistry of the newly formed rings and stereocenters. The development of catalytic asymmetric methods to control the stereochemical outcome of reactions involving this substrate would be a significant advancement.

Reaction TypePotential Stereochemical ControlResulting Functionality
Nucleophilic SubstitutionControl of allene axial chirality and C3 stereocenterChiral allenes, substituted trienes
Intramolecular CyclizationDiastereoselective formation of cyclic structuresPolycyclic systems with multiple stereocenters
EpoxidationDiastereoselective epoxidation of the terminal alkeneChiral epoxides

Enabling Access to Unique Molecular Architectures and Scaffolds

The reactivity of the allene and triene functionalities within this compound can be harnessed to construct unique molecular scaffolds that are not readily accessible through other synthetic routes. Allenes are known to participate in a variety of pericyclic reactions, including [2+2], [4+2], and [3+2] cycloadditions, both inter- and intramolecularly.

An intramolecular [4+2] cycloaddition (Diels-Alder reaction) between the allene (as the dienophile) and the 1,7-diene component is a plausible transformation that would lead to the formation of a bicyclic system containing a six-membered ring. The specific substitution pattern of the starting material would dictate the regiochemistry and stereochemistry of the resulting bicyclic product. Such scaffolds could serve as core structures for the synthesis of novel bioactive compounds.

Cycloaddition TypePotential Reacting PartnersResulting Scaffold
Intramolecular [4+2]Allene and terminal dieneBicyclic [4.2.0] octane (B31449) derivatives
Intermolecular [2+2]Allene with an external alkeneSubstituted cyclobutanes
Intermolecular [3+2]Allene with a 1,3-dipoleFive-membered heterocyclic rings

Catalyzing the Development of Novel Synthetic Methodologies through Allene and Triene Chemistry

The exploration of the reactivity of this compound has the potential to drive the development of new synthetic methodologies. The unique combination of a chloroallene and a terminal alkene in one molecule could inspire the discovery of novel cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity.

For example, a metal-catalyzed reaction could initiate at the chloroallene, forming a reactive intermediate that then undergoes a subsequent cyclization or cross-coupling reaction with the terminal alkene. The development of such catalytic processes would be highly valuable, offering efficient and atom-economical routes to complex molecular structures. The study of the regioselectivity and stereoselectivity of these potential transformations would provide fundamental insights into the reactivity of allenes and trienes, thereby enriching the toolbox of synthetic organic chemists.

Catalyst TypePotential TransformationSignificance
Palladium or NickelCross-coupling and cyclization cascadeEfficient synthesis of complex cyclic molecules
Gold or PlatinumActivation of the allene for nucleophilic attackMild and selective C-C and C-X bond formation
Ruthenium or Grubbs' CatalystRing-closing metathesisSynthesis of macrocycles and other cyclic systems

Future Research Directions and Emerging Challenges in the Chemistry of 1 Chloro 3 Methylocta 1,2,7 Triene

Design and Implementation of More Atom-Economical and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for constructing complex molecules is a central goal of modern organic chemistry. Future research on 1-Chloro-3-methylocta-1,2,7-triene will undoubtedly prioritize the shift from classical, stoichiometric reactions to catalytic, atom-economical alternatives.

A primary challenge lies in the stereocontrolled synthesis of the chiral allene (B1206475). Traditional methods often rely on the S_N_2' substitution of propargylic precursors, which may involve stoichiometric organocuprates. A significant advancement would be the development of catalytic systems that can achieve high enantioselectivity and efficiency. For instance, a heterogeneous copper-catalyzed cross-coupling approach, which has been successful for other chiral allenes, could be adapted. nih.gov Such a system would offer the dual benefits of minimizing metal waste and allowing for catalyst recycling, key tenets of green chemistry. nih.gov

Visible-light-mediated photoredox catalysis represents another promising avenue, as it allows for the formation of reactive intermediates under exceptionally mild conditions, often obviating the need for harsh reagents or high temperatures. rsc.org Research could explore the radical-mediated 1,4-functionalization of a suitable 1,3-enyne precursor to construct the allene core, a strategy known for its straightforwardness. rsc.orgnih.gov

Table 1: Comparison of Hypothetical Synthetic Routes to this compound
FeatureClassical Approach (e.g., Stoichiometric Cuprate)Proposed Sustainable Approach (e.g., Heterogeneous Catalysis)
Key Transformation S_N_2' substitution of a propargylic mesylateCatalytic enantioselective S_N_2' substitution
Reagents Stoichiometric organocopper reagentsCatalytic amount of a chiral ligand-copper complex (e.g., MCC-Amp-Cu(I/II)) nih.gov
Atom Economy Low; generates stoichiometric metallic and salt byproductsHigh; catalyst is recycled, minimizing waste
Sustainability Poor; reliance on large quantities of reagents and potentially hazardous solventsGood; potential for catalyst recycling and use of greener solvents
Key Research Challenge Achieving high stereospecificityDesigning a robust and highly enantioselective heterogeneous catalyst

Discovery and Characterization of Novel Reactivity Patterns and Transformations

The trifunctional nature of this compound (chloroallene, terminal alkene, chiral center) makes it a rich substrate for discovering novel chemical transformations. Future research should aim to selectively address each reactive site and explore tandem reactions that engage multiple functionalities.

The chloroallene moiety is a versatile handle for various transformations. Beyond simple nucleophilic substitutions, copper-catalyzed reactions with functionalized Grignard reagents could provide access to a wide array of trisubstituted allenes with high S_N_2 selectivity. researchgate.net An emerging challenge is to develop contrasteric functionalization protocols, perhaps using iron catalysis, to modify the internal, more sterically hindered C(sp²)–H bond of the allene system. nih.gov

The remote double bond offers a site for orthogonal reactions, such as hydroboration-oxidation, epoxidation, or olefin metathesis, allowing for late-stage functionalization. A significant challenge and opportunity lie in developing intramolecular reactions that bridge the allene and the terminal alkene. This could lead to the formation of complex cyclic and bicyclic structures through transition-metal-catalyzed cycloisomerization or ene-type reactions.

Table 2: Potential Reactivity Patterns of this compound
Reactive Site(s)Potential Reaction TypePotential Product ClassKey Research Focus
Chloroallene [3+2] CycloadditionSpirocyclic or fused heterocyclic systemsControlling site- and regioselectivity nih.govresearchgate.net
Chloroallene Radical C-H Functionalization1,1-Disubstituted allene derivativesDevelopment of catalysts for contrasteric functionalization nih.gov
Terminal Alkene Asymmetric DihydroxylationDiol-functionalized chloroallenesAchieving high diastereoselectivity due to the existing chiral axis
Allene + Alkene Intramolecular [4+2] CycloadditionBicyclic systems containing a cyclohexene (B86901) ringInvestigating thermal vs. Lewis acid-catalyzed conditions to control reaction pathways
Allene + Alkene Ring-Closing Metathesis (after modification)Macrocyclic allenesSynthesis of precursors and optimization of catalysis for large ring formation

Advancements in Computational Modeling for Predicting Reactivity and Selectivity in Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for navigating the complex reactive landscape of this compound. nih.gov DFT calculations can provide deep insights into reaction mechanisms, predict the feasibility of proposed transformations, and rationalize observed selectivity. researchgate.netresearchgate.net

A key challenge is accurately predicting the site selectivity of reactions. For example, in a cycloaddition reaction, will the reagent attack the C1=C2 or C2=C3 double bond of the allene, or the remote C7=C8 double bond? DFT can be used to calculate the transition state energies for all possible pathways, allowing researchers to predict the most likely outcome. nih.govresearchgate.net This predictive power is crucial for minimizing experimental trial-and-error, thereby saving time and resources.

Furthermore, computational models can be used to design new catalysts for stereoselective reactions. By modeling the transition state of a catalytic cycle, researchers can understand the origins of stereoselectivity and rationally modify the catalyst structure to enhance it. Distortion/interaction analysis can be particularly useful for understanding how different ligands influence reaction outcomes. researchgate.net The development of machine learning models trained on large datasets of C-H functionalization reactions also presents an emerging tool for rapidly predicting site selectivity. rsc.org

Table 3: Application of Computational Models to this compound Chemistry
Computational MethodProperty to PredictResearch Question Addressed
DFT (e.g., B3LYP, M06-2X) Transition State EnergiesWhich reactive site is kinetically favored in a cycloaddition? researchgate.net
Conceptual DFT Fukui Functions, Local SoftnessWhich atom within the allene is the most nucleophilic/electrophilic? nih.gov
Distortion/Interaction Analysis Ligand-Substrate Interaction EnergiesWhy does a specific chiral ligand induce high enantioselectivity in a coupling reaction? researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Bond Critical PointsWhat is the nature of non-covalent interactions in the transition state?
Graph-Convolutional Neural Networks Site Selectivity ScoresCan we rapidly screen multiple potential C-H functionalization reactions for selectivity? rsc.org

Deeper Elucidation of Stereochemical and Mechanistic Aspects

The chirality of this compound (an example of axial chirality) adds a layer of complexity and opportunity to its chemistry. A fundamental challenge is the complete stereochemical control during its synthesis and subsequent transformations. Future research must focus on elucidating the mechanisms that govern the transfer and induction of stereochemical information.

For substitution reactions at the allene, it is crucial to determine whether the mechanism is a direct S_N_2-type process, an S_N_2' pathway, or involves an addition-elimination sequence. This can be investigated through detailed kinetic studies and by using isotopically labeled substrates. Mechanistic studies on related asymmetric chloroetherification reactions have shown that the nature of the chlorine source and substrate can profoundly influence the reaction pathway and stereochemical outcome. digitellinc.com

The interaction between the existing axial chirality and the formation of new stereocenters (for instance, during the functionalization of the C7=C8 double bond) is another critical area. This diastereoselective control is key to harnessing the full synthetic potential of the molecule. Advanced analytical techniques, including chiral chromatography and vibrational circular dichroism (VCD), correlated with DFT calculations, will be essential for assigning the absolute configuration of products and understanding the stereochemical course of reactions.

Strategic Integration into Multistep Total Syntheses of Highly Complex Natural Products and Analogues

Allenes are valuable building blocks for accessing complex molecular targets found in natural products and pharmaceuticals. nih.govrsc.org The unique array of functional groups in this compound makes it a potentially powerful synthon for highly convergent synthetic strategies. digitellinc.com

A major research direction will be to demonstrate its utility in the total synthesis of complex molecules. For example, endocyclic allenes are known in nature, and this acyclic precursor could be a starting point for constructing such systems via ring-closing metathesis or other cyclization strategies. beilstein-journals.org The chloroallene can be considered a masked ketone or a precursor to a trisubstituted alkene, adding to its synthetic versatility.

The strategic challenge lies in identifying natural product targets where the specific substitution pattern and stereochemistry of this compound can be exploited to simplify a synthetic route. Its C8 backbone is reminiscent of various terpenoid structures. A research program could target the synthesis of sesquiterpenoids or macrolides, where the allene moiety is either retained in the final product or used as a key intermediate that sets up multiple stereocenters before being transformed.

Table 4: Potential Applications in Natural Product Synthesis
Natural Product ClassKey Structural MotifHow this compound Could Be Used
Germacrane Sesquiterpenoids 10-membered ring with exocyclic or endocyclic double bondsAs a precursor for a C8 fragment in a convergent synthesis, with the allene used to control geometry. beilstein-journals.org
Polyketide Macrolides Large rings with multiple stereocentersThe allene could undergo stereoselective hydration to a chiral ketone, setting a key stereocenter.
Furanocembranoids Terpenoids containing a furan (B31954) ring within a larger carbocycleThe chloroallene could be converted into a furan ring via a Paal-Knorr type synthesis after appropriate functionalization.
Prostaglandin Analogues Cyclopentane ring with two side chainsThe allene could participate in a [3+2] cycloaddition to form the five-membered ring core.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-chloro-3-methylocta-1,2,7-triene, and what experimental conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation of the parent alkene using chlorine gas or chlorinating agents like SOCl₂ under controlled temperatures (0–5°C). Solvent choice (e.g., dichloromethane or hexane) impacts reaction kinetics, and inert atmospheres (N₂/Ar) prevent side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical, with GC-MS or NMR (¹H/¹³C) used to verify purity (>95%) .
  • Key Considerations : Monitor reaction exothermicity to avoid decomposition. Conflicting reports on optimal solvent polarity (e.g., hexane vs. DCM) suggest iterative testing under varying conditions .

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